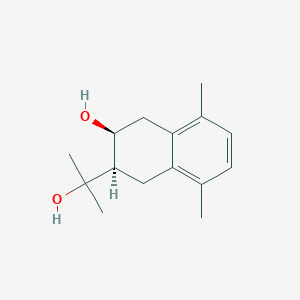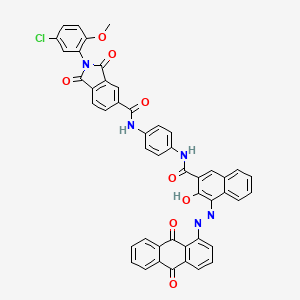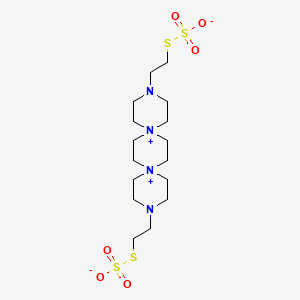
2,2-Bis(3-methylbutyl)-3-leucyl-1,3,2-thiazagermolidine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Bis(3-methylbutyl)-3-leucyl-1,3,2-thiazagermolidine hydrobromide is a complex organic compound that features a unique combination of functional groups, including a thiazagermolidine ring and leucyl side chains
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(3-methylbutyl)-3-leucyl-1,3,2-thiazagermolidine hydrobromide typically involves multiple steps:
Formation of the Thiazagermolidine Ring: This step involves the reaction of a germanium precursor with a thioamide under controlled conditions to form the thiazagermolidine ring.
Introduction of Leucyl Side Chains: The leucyl groups are introduced through a nucleophilic substitution reaction, where leucine or its derivatives react with the thiazagermolidine intermediate.
Hydrobromide Salt Formation: The final step involves the addition of hydrobromic acid to form the hydrobromide salt of the compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Bis(3-methylbutyl)-3-leucyl-1,3,2-thiazagermolidine hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: Nucleophilic substitution reactions can occur at the leucyl side chains or the thiazagermolidine ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, under basic or neutral conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Various substituted thiazagermolidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2,2-Bis(3-methylbutyl)-3-leucyl-1,3,2-thiazagermolidine hydrobromide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its leucyl side chains may mimic certain amino acid residues, making it useful in peptide research.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of 2,2-Bis(3-methylbutyl)-3-leucyl-1,3,2-thiazagermolidine hydrobromide involves its interaction with specific molecular targets. The thiazagermolidine ring can interact with metal ions or enzymes, potentially inhibiting their activity. The leucyl side chains may enhance the compound’s binding affinity to certain proteins or receptors, modulating their function.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Bis(3-methylbutyl)-1,3,2-thiazagermolidine: Lacks the leucyl side chains, making it less versatile in biological applications.
3-Leucyl-1,3,2-thiazagermolidine hydrobromide: Similar structure but without the 2,2-bis(3-methylbutyl) groups, affecting its chemical reactivity and stability.
Uniqueness
2,2-Bis(3-methylbutyl)-3-leucyl-1,3,2-thiazagermolidine hydrobromide stands out due to its combination of functional groups, which confer unique chemical and biological properties
Propiedades
Número CAS |
120626-91-7 |
|---|---|
Fórmula molecular |
C18H39BrGeN2OS |
Peso molecular |
484.1 g/mol |
Nombre IUPAC |
2-amino-1-[2,2-bis(3-methylbutyl)-1,3,2-thiazagermolidin-3-yl]-4-methylpentan-1-one;hydrobromide |
InChI |
InChI=1S/C18H38GeN2OS.BrH/c1-14(2)7-9-19(10-8-15(3)4)21(11-12-23-19)18(22)17(20)13-16(5)6;/h14-17H,7-13,20H2,1-6H3;1H |
Clave InChI |
XBAHJEYCUPDOBZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC[Ge]1(N(CCS1)C(=O)C(CC(C)C)N)CCC(C)C.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


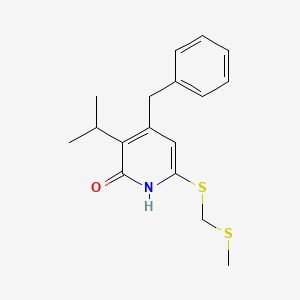
![3-benzyl-5-cyclohexyl-6,8-dioxa-3-azabicyclo[3.2.1]octane;(E)-but-2-enedioic acid](/img/structure/B12766187.png)
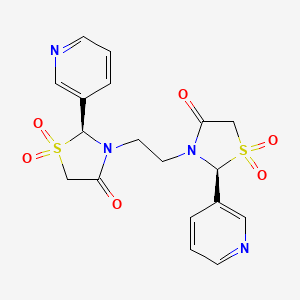
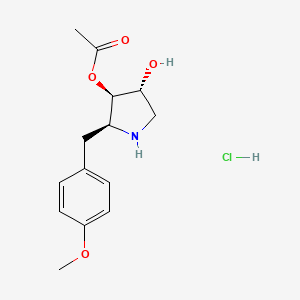


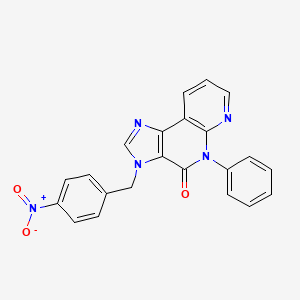
![(E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3-(octoxymethyl)phenyl]ethanone](/img/structure/B12766212.png)

